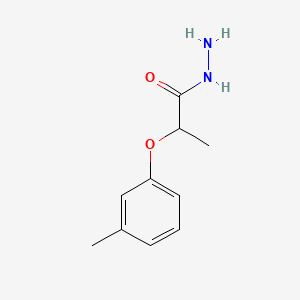

2-(3-Methylphenoxy)propanohydrazide

描述

Contextualization of Hydrazide Scaffolds in Pharmaceutical Chemistry

The hydrazide functional group, characterized by a nitrogen-nitrogen single bond with at least one acyl group attached to one of the nitrogen atoms, is a cornerstone in the field of pharmaceutical chemistry. bibliotekanauki.pl This structural motif is not merely a passive linker but an active contributor to the biological and pharmacological profiles of molecules. Hydrazides and their derivatives, hydrazones, are known to engage in hydrogen bonding and can coordinate with metal ions, facilitating interactions with biological targets. nih.gov Their inherent reactivity also makes them valuable intermediates in the synthesis of a diverse array of heterocyclic compounds. researchgate.netmdpi.com

The versatility of the hydrazide scaffold is evidenced by its presence in a wide range of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. bibliotekanauki.plnih.gov The ability of the hydrazide moiety to serve as a pharmacophore has led to its incorporation into numerous drug discovery programs, aiming to develop new therapeutic agents with improved efficacy and novel mechanisms of action.

Overview of Academic Research Trajectories for Aryloxypropanohydrazides

The academic exploration of aryloxypropanohydrazides, the class of compounds to which 2-(3-Methylphenoxy)propanohydrazide belongs, is largely driven by the established biological activities of the broader aryloxyalkanoic acid and hydrazide families. Research in this area often involves the synthesis of novel derivatives and their subsequent evaluation for various pharmacological effects. A common synthetic route involves the reaction of an appropriate aryloxyalkanoic acid ester with hydrazine (B178648) hydrate (B1144303).

Studies on related aryloxyacetic acid hydrazides have revealed significant potential in several therapeutic areas. For instance, various derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities, with some compounds showing promising results in preclinical models. nih.gov Furthermore, the antimicrobial potential of these scaffolds is an active area of investigation, with research demonstrating activity against a range of bacterial and fungal pathogens. researchgate.net The structure-activity relationship (SAR) studies of these compounds often focus on the nature and position of substituents on the aromatic ring to optimize biological activity.

Interdisciplinary Relevance in Medicinal Chemistry and Chemical Biology

The study of this compound and its analogs holds relevance across the disciplines of medicinal chemistry and chemical biology. In medicinal chemistry, the focus lies on the design, synthesis, and optimization of these molecules to develop new drugs. acs.orgnih.govacs.org The structural features of aryloxypropanohydrazides make them attractive candidates for molecular hybridization, a strategy that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a more desirable pharmacological profile. acs.org

From a chemical biology perspective, these compounds can serve as valuable tools to probe biological systems. Their ability to interact with various enzymes and receptors can be harnessed to study cellular pathways and disease mechanisms. For example, hydrazone derivatives are known to be potent inhibitors of certain metabolic enzymes, and their study can provide insights into enzyme function and regulation. acs.org The development of fluorescently labeled or biotinylated analogs could also enable their use in chemical proteomics and other advanced biological research techniques.

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests a high potential for biological activity based on the well-established profiles of its constituent moieties.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical properties of a structurally similar compound and the biological activities of related aryloxyhydrazide derivatives.

Table 1: Physicochemical Properties of a Related Compound: 2-(3,4-dimethylphenoxy)propanohydrazide (B1334280)

| Property | Value | Unit |

| Molecular Weight | 208.26 | g/mol |

| Melting Point | 113 | °C |

| Boiling Point | 361 | °C |

| Flash Point | 209 | °C |

| Density | 1.14 | g/cm³ |

| Water Solubility | 1.32e-2 | g/L |

| LogP | 1.44 |

Data for 2-(3,4-dimethylphenoxy)propanohydrazide is presented due to the lack of publicly available experimental data for this compound. This data provides an estimation of the physicochemical properties.

Table 2: Reported Biological Activities of Aryloxyhydrazide Derivatives

| Derivative Class | Biological Activity | Reference |

| Aryloxyacetic acid hydrazones | Anti-inflammatory, Analgesic | nih.gov |

| Substituted benzohydrazides | Anti-inflammatory | nih.gov |

| 2-(2'-Isopropyl-5'-methylphenoxy)acetyl amino acids and peptides | Antibacterial, Antifungal | researchgate.net |

| Nicotinic hydrazide derivatives | Enzyme Inhibition (AChE, BChE, hCA I, hCA II) | acs.org |

| Phenoxy acetic acid derivatives | Selective COX-2 Inhibition | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-4-3-5-9(6-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOZUZXHZLLHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920455 | |

| Record name | 2-(3-Methylphenoxy)propanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90330-07-7 | |

| Record name | Propionic acid, 2-(m-tolyloxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090330077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Methylphenoxy)propanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methylphenoxy Propanohydrazide

Synthetic Pathways for the 2-(3-Methylphenoxy)propanohydrazide Core

The construction of the this compound molecule is a multi-step process that begins with the synthesis of its precursors, culminating in the formation of the hydrazide moiety.

The most common and direct method for synthesizing carboxylic acid hydrazides is through the hydrazinolysis of a corresponding ester. In the case of this compound, the synthesis typically involves reacting the methyl or ethyl ester of 2-(3-methylphenoxy)propanoic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

The general reaction is as follows: Methyl 2-(3-methylphenoxy)propanoate is dissolved in a suitable alcohol solvent, such as methanol (B129727) or ethanol (B145695). Hydrazine hydrate is then added to the solution, often in excess, and the mixture is heated under reflux for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, this compound, is typically isolated by precipitation upon pouring the mixture into water, followed by filtration and recrystallization to yield the pure compound. nih.gov

The conversion from ester to hydrazide can be confirmed spectroscopically. The transformation is marked by the disappearance of the ester's alkoxy proton signals (e.g., -OCH₃) in the ¹H NMR spectrum and the appearance of new signals corresponding to the -NHNH₂ protons. mdpi.com One of these signals, for the C(O)-NH proton, often appears significantly downfield due to deshielding. mdpi.com In infrared (IR) spectroscopy, the carbonyl (C=O) stretching frequency of the hydrazide is typically observed around 1665 cm⁻¹. mdpi.com

The primary precursor for the synthesis of this compound is 2-(3-methylphenoxy)propanoic acid (CAS No: 25140-95-8). chemicalbook.com This acid is commonly synthesized via a Williamson ether synthesis. The process involves the reaction of m-cresol (B1676322) with a salt of 2-chloropropanoic acid or 2-bromopropanoic acid in the presence of a base. For instance, m-cresol can be deprotonated with a strong base like sodium hydroxide (B78521) to form the corresponding phenoxide, which then acts as a nucleophile, displacing the halide from the 2-halopropanoate. chemicalbook.com

The reaction can be summarized as:

Deprotonation: m-CH₃C₆H₄OH + NaOH → m-CH₃C₆H₄O⁻Na⁺ + H₂O

Nucleophilic Substitution: m-CH₃C₆H₄O⁻Na⁺ + Cl-CH(CH₃)COONa → m-CH₃C₆H₄O-CH(CH₃)COONa + NaCl

Acidification: Subsequent acidification with a strong acid like HCl yields the final 2-(3-methylphenoxy)propanoic acid. prepchem.com

Stereoselective Synthesis: The propanoic acid moiety contains a chiral center at the C-2 position. For applications where stereochemistry is crucial, stereoselective synthesis methods are employed to produce a single enantiomer (either R or S) of the precursor acid. Methods such as Evans asymmetric synthesis can be utilized, which involve the use of chiral auxiliaries. nih.gov For example, an achiral N-acyloxazolidinone can be converted to a boron enolate that then undergoes a stereoselective aldol (B89426) reaction. nih.gov Another approach involves starting with a chiral precursor, such as Garner's aldehyde, to control the stereochemistry of the subsequent reaction steps. elsevierpure.com The use of an optically pure precursor, such as (R)-2-chloropropanoic acid or (S)-2-chloropropanoic acid, in the Williamson ether synthesis would also lead to the corresponding enantiomer of the final product.

Derivatization Strategies for Enhanced Bioactivity

The this compound molecule is a versatile platform for creating a library of new compounds. The reactivity of the terminal amine in the hydrazide group and the potential for substitution on the aromatic ring are key to its derivatization.

The primary amino group (-NH₂) of the hydrazide moiety is a potent nucleophile, making it an ideal site for derivatization.

Schiff Base (N-Acylhydrazone) Formation: One of the most common derivatization strategies is the condensation reaction between the hydrazide and various aldehydes or ketones. This reaction, typically carried out in an alcoholic solvent like ethanol with catalytic acid, yields N-acylhydrazones, a class of Schiff bases. mdpi.comarpgweb.comresearchgate.net

The general reaction is: m-CH₃C₆H₄O-CH(CH₃)CONHNH₂ + R-CHO → m-CH₃C₆H₄O-CH(CH₃)CONHN=CHR + H₂O

This reaction is highly efficient and allows for the introduction of a wide variety of substituents (R-groups), thereby modulating the steric and electronic properties of the final molecule. nih.gov The formation of the imine (C=N) bond is a key feature of these derivatives.

Cyclization to Heterocyles: The N-acylhydrazone derivatives can serve as intermediates for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many biologically active compounds. For example, treatment of hydrazides with isothiocyanates produces thiosemicarbazides, which can be cyclized under acidic or basic conditions to form azole heterocycles like 1,3,4-oxadiazoles. nih.gov Other potential cyclization products include pyrazoles, triazoles, and oxadiazolines, depending on the specific reagents and reaction conditions used. nih.gov

Further structural diversity can be achieved by modifying the other two components of the molecule:

Phenoxy Moiety: By starting the synthesis with different substituted phenols instead of m-cresol, a variety of analogues can be created. For example, using phenols with different alkyl groups, halogens, or nitro groups would result in derivatives with altered lipophilicity and electronic properties.

Propanoic Acid Chain: Modifications to the propanoic acid chain are also possible. For instance, using derivatives of 2-halobutanoic acid or other longer-chain haloalkanoic acids in the initial Williamson ether synthesis would extend the alkyl chain between the phenoxy and hydrazide groups.

Advanced Structural Characterization Techniques in Chemical Synthesis Research

The unambiguous identification and structural elucidation of this compound and its derivatives rely on a combination of modern spectroscopic and analytical techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure determination.

¹H NMR: Provides detailed information about the chemical environment of protons. Key signals for N-acylhydrazone derivatives include the NH proton (δ 11.4-12.2 ppm), the azomethine proton (N=CH, δ 7.9-8.5 ppm), and protons of the aromatic rings and alkyl groups in their respective regions. mdpi.comnih.gov

¹³C NMR: Identifies the carbon skeleton of the molecule. Characteristic signals include the carbonyl carbon (C=O, ~169 ppm) and the imine carbon (C=N, ~146-149 ppm). mdpi.comacs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns, which helps to confirm the proposed structure. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For N-acylhydrazone derivatives, characteristic absorption bands include N-H stretching (~3195–3310 cm⁻¹), C=O stretching (~1643–1658 cm⁻¹), and C=N stretching (~1596–1627 cm⁻¹). mdpi.com

X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence. It determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which often play a crucial role in the solid-state packing of these molecules. nih.goveurjchem.comresearchgate.netmdpi.com

Table 1: Spectroscopic Data for Characterization of Hydrazides and N-Acylhydrazone Derivatives This table presents typical chemical shifts and absorption frequencies for the key functional groups in hydrazide and N-acylhydrazone structures, based on data from analogous compounds.

| Technique | Functional Group | Typical Signal/Frequency Range | Reference |

|---|---|---|---|

| ¹H NMR | Amide (CO-NH ) | δ 9.3 - 12.2 ppm (singlet) | mdpi.comnih.gov |

| ¹H NMR | Hydrazine (-NH₂ ) | δ 4.3 ppm (singlet) | mdpi.com |

| ¹H NMR | Azomethine (-N=CH -) | δ 7.9 - 8.5 ppm (singlet) | mdpi.com |

| ¹³C NMR | Carbonyl (-C =O) | δ 166 - 169 ppm | mdpi.com |

| ¹³C NMR | Imine (-C =N-) | δ 146 - 149 ppm | mdpi.comacs.org |

| IR Spectroscopy | N-H Stretch | 3195 - 3310 cm⁻¹ | mdpi.com |

| IR Spectroscopy | C=O Stretch | 1643 - 1665 cm⁻¹ | mdpi.com |

| IR Spectroscopy | C=N Stretch | 1596 - 1627 cm⁻¹ | mdpi.comnih.gov |

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of this compound is heavily reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the compound's identity and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the m-cresol ring, the methine proton of the propionyl group, the methyl protons, and the protons of the hydrazide moiety. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern of the benzene (B151609) ring.

In the ¹³C NMR spectrum, characteristic signals would be anticipated for the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the propionyl group, and the methyl carbon on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. Key absorption bands would be expected for the N-H stretching vibrations of the hydrazide group, the C=O stretching of the amide, C-O stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic parts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound (194.23 g/mol ). alfa-chemistry.com

| Spectroscopic Data for this compound (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Aromatic Protons | 6.7-7.2 (m, 4H) |

| -NH₂ | 4.1 (br s, 2H) |

| -NH- | 7.9 (br s, 1H) |

| -O-CH- | 4.6 (q, 1H) |

| -CH-CH₃ | 1.5 (d, 3H) |

| Ar-CH₃ | 2.3 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| C=O | ~173 |

| Aromatic C-O | ~157 |

| Aromatic C | ~110-140 |

| -O-CH- | ~73 |

| Ar-CH₃ | ~21 |

| -CH-CH₃ | ~18 |

| IR (KBr) | ν (cm⁻¹) |

| N-H stretch | 3300-3400 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch | 1650-1670 |

| C-O-C stretch | 1200-1250 |

| Mass Spectrum (EI) | m/z |

| [M]⁺ | 194 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, a single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Based on the analysis of a similar compound, 2-(4-Bromophenoxy)propanohydrazide, it is anticipated that the crystal structure of this compound would be stabilized by intermolecular hydrogen bonds involving the hydrazide group. nih.gov The N-H groups of the hydrazide can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors, leading to the formation of a stable crystal lattice. nih.gov

The molecular geometry would reveal the orientation of the 3-methylphenoxy group relative to the propanohydrazide moiety. The dihedral angle between the plane of the aromatic ring and the plane of the hydrazide group would be a key structural parameter.

| Crystallographic Data for this compound (Hypothetical) | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.3 |

| b (Å) | ~4.8 |

| c (Å) | ~23.5 |

| β (°) | ~112 |

| Volume (ų) | ~1060 |

| Z | 4 |

| Hydrogen Bonding | N-H···O interactions expected |

Biological Activity Spectrum of 2 3 Methylphenoxy Propanohydrazide and Its Analogues

Antimicrobial Activity Studies

Analogues of 2-(3-Methylphenoxy)propanohydrazide have been investigated for their efficacy against a range of microbial pathogens. These studies reveal a spectrum of activity that includes antibacterial and antifungal effects, highlighting the potential of the phenoxypropanamide backbone as a template for antimicrobial drug discovery.

Antibacterial Efficacy Against Gram-Positive Pathogens

Research into synthetic 1,3-bis(aryloxy)propan-2-amines, which share a similar structural framework with this compound, has demonstrated notable activity against Gram-positive bacteria. nih.gov These compounds have shown inhibitory effects against clinically significant pathogens such as Streptococcus pyogenes, Enterococcus faecalis, and various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The minimal inhibitory concentrations (MICs) for these compounds were found to be in the range of 2.5–10 μg/ml, suggesting a potent antibacterial action. nih.gov Furthermore, the minimal bactericidal concentrations (MBC) were often equivalent to the MIC values, indicating a bactericidal, rather than bacteriostatic, mechanism of action. nih.gov

Other related structures, such as certain polycyclic polyprenylated acylphloroglucinol (PPAP) derivatives, have also exhibited good activity against MRSA and vancomycin-resistant Enterococcus faecium (VRE). mdpi.com The investigation of novel phenylisoxazolines as bioisosteric replacements for oxazolidinones has also yielded compounds with promising in vitro activity against Gram-positive pathogens. nih.gov

Table 1: Antibacterial Activity of Selected Analogues against Gram-Positive Pathogens

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | Streptococcus pyogenes | 2.5–10 | nih.gov |

| 1,3-bis(aryloxy)propan-2-amines | Enterococcus faecalis | 2.5–10 | nih.gov |

| 1,3-bis(aryloxy)propan-2-amines | Staphylococcus aureus | 2.5–10 | nih.gov |

| 1,3-bis(aryloxy)propan-2-amines | Methicillin-resistant S. aureus (MRSA) | 2.5–10 | nih.gov |

| PPAP Derivatives (PPAP23 & PPAP53) | Methicillin-resistant S. aureus (MRSA) | Good Activity | mdpi.com |

| PPAP Derivatives (PPAP23 & PPAP53) | Vancomycin-resistant Enterococcus faecium | Good Activity | mdpi.com |

| Phenylisoxazolines | Gram-positive bacteria | Promising Activity | nih.gov |

Antibacterial Efficacy Against Gram-Negative Pathogens

The efficacy of phenoxy-based compounds against Gram-negative bacteria appears to be more variable. The outer membrane of Gram-negative bacteria often presents a significant barrier to the penetration of antimicrobial agents. However, some studies have shown that the activity of certain compounds can be enhanced when used in combination with other agents. For instance, the antibacterial compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) demonstrated improved MICs against Gram-negative species like Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa when co-administered with an efflux pump inhibitor or a lipopeptide antibiotic. nih.gov This suggests that while the intrinsic activity might be moderate, synergistic approaches could overcome resistance mechanisms in Gram-negative bacteria. nih.gov

Antifungal Efficacy Against Clinically Relevant Fungi

Analogues of this compound have also been evaluated for their potential against fungal pathogens. A study on 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, which are structurally related, identified compounds with potent antifungal activity against Candida albicans. researchgate.net Quinoxaline (B1680401) derivatives, another class of related heterocyclic compounds, have demonstrated noteworthy effectiveness against various Candida species, with some variability observed among different strains. nih.gov For example, 2-Chloro-3-hydrazinylquinoxaline was particularly effective against Candida krusei. nih.gov The antimalarial drug tafenoquine (B11912) has also been shown to exhibit broad-spectrum antifungal activity in vitro against medically important yeasts and molds. researchgate.net

Table 2: Antifungal Activity of Selected Analogues

| Compound Class/Analogue | Fungal Species | Activity | Reference |

|---|---|---|---|

| 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids/peptides | Candida albicans | Potent | researchgate.net |

| 2-Chloro-3-hydrazinylquinoxaline | Candida species | Noteworthy effectiveness | nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Heightened efficacy | nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Aspergillus species | Variable efficacy | nih.gov |

| Tafenoquine | Medically important yeasts and fungi | Broad spectrum activity | researchgate.net |

Investigation of Anti-Biofilm Properties

Bacterial biofilms pose a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. Some antimicrobial peptides and small molecules have been investigated for their ability to inhibit biofilm formation. For instance, the membrane-active agent nTZDpa has been shown to eradicate biofilms formed by methicillin-resistant S. aureus (MRSA), particularly in acidic environments. nih.gov Cationic antimicrobial peptides have also demonstrated biofilm inhibitory activity against both Pseudomonas aeruginosa and S. aureus at sub-MIC concentrations. nih.gov While direct studies on the anti-biofilm properties of this compound are not available, the activity of these related compounds suggests a potential avenue for future research.

Elucidation of Antimicrobial Mechanisms of Action

The mechanisms through which phenoxy-based compounds and their analogues exert their antimicrobial effects are multifaceted. For some membrane-active agents, the antimicrobial activity is enhanced at a lower pH, suggesting that the neutral form of the compound is more effective at penetrating the bacterial membrane. nih.gov In the case of synthetic 1,3-bis(aryloxy)propan-2-amines, docking studies have suggested potential molecular targets including the cell division protein FtsZ, the quinolone resistance protein norA, and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov For many novel compounds, the exact mechanism remains a subject of ongoing investigation, but often involves disruption of the cell membrane or inhibition of essential cellular processes. nih.gov

Anticancer Activity Investigations

In addition to antimicrobial properties, various analogues of this compound have been explored for their potential as anticancer agents. A series of 3-((4-Methoxyphenyl)amino)propanehydrazide derivatives were synthesized and evaluated for their antioxidant and anticancer activities. nih.gov

Novel hydroxylated biphenyl (B1667301) compounds, which can be considered structural analogues, have shown promising antitumor effects against malignant melanoma cells, with some derivatives exhibiting IC50 values in the low micromolar range. mdpi.com Similarly, certain quinoxaline derivatives have demonstrated antiproliferative activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values also in the low micromolar range. nih.gov The proposed mechanism for some of these quinoxaline compounds involves the inhibition of human thymidylate synthase. nih.gov

Table 3: Anticancer Activity of Selected Analogues

| Compound Class/Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Hydroxylated biphenyl compounds (analogue 11) | Melanoma | 1.7 ± 0.5 | mdpi.com |

| Hydroxylated biphenyl compounds (analogue 12) | Melanoma | 2.0 ± 0.7 | mdpi.com |

| Quinoxaline derivatives | HCT-116 (Colon Carcinoma) | 1.9–7.52 (µg/mL) | nih.gov |

| Quinoxaline derivatives | MCF-7 (Breast Cancer) | 2.3–6.62 (µg/mL) | nih.gov |

In Vitro Cytotoxicity Profiling Across Various Cancer Cell Lines

Analogues of this compound, particularly those incorporating hydrazide-hydrazone and quinoline (B57606) scaffolds, have demonstrated notable cytotoxic effects against a range of cancer cell lines. Research has shown that these compounds can induce cell death in various cancer types, including neuroblastoma, breast cancer, and colon cancer.

For instance, a series of novel quinoline-hydrazide derivatives were evaluated for their anti-cancer activity. One lead compound, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide, significantly reduced the viability of MDA-MB-231 breast cancer cells. nih.gov Further modifications of this scaffold led to analogues that displayed micromolar potency against SH-SY5Y and Kelly neuroblastoma cell lines, with significant selectivity over normal cells. nih.gov Specifically, two analogues significantly reduced the viability of neuroblastoma cells while showing considerably less toxicity towards normal human lung fibroblast cells (MRC-5 and WI-38). nih.gov

Hydrazide-hydrazone compounds have also shown considerable cytotoxic effects. Studies on such derivatives revealed a greater cytotoxic impact on neuroblastoma cells (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The MCF-7 cell line appeared to be the most resistant to these particular hydrazide compounds. nih.gov In another study, certain hydrazide derivatives demonstrated antiproliferative activity against HCT 116 colon cancer cells, with some compounds showing higher potency than the standard drug 5-fluorouracil. mdpi.com

The cytotoxic potential of these analogues is often dose-dependent. For example, the venom of Montivipera bornmuelleri, which contains various bioactive molecules, exhibited a dose-dependent cytotoxic effect on B16 skin melanoma and 3-MCA-induced murine fibrosarcoma cell lines. peerj.com

It is important to note that the cytotoxic activity can be influenced by the specific chemical substitutions on the core structure. For example, in a series of 2-(substituted phenoxy) acetamide (B32628) derivatives, compounds with halogens on the aromatic ring showed favorable anticancer activity. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Analogues

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| Quinoline-Hydrazide | MDA-MB-231 (Breast) | Significant reduction in cell viability | nih.gov |

| Quinoline-Hydrazide | SH-SY5Y, Kelly (Neuroblastoma) | Micromolar potency, selective over normal cells | nih.gov |

| Hydrazide-Hydrazone | SH-SY5Y, Kelly (Neuroblastoma) | Greater cytotoxic effect compared to breast cancer lines | nih.gov |

| Hydrazide-Hydrazone | MCF-7 (Breast) | Most resistant cell line | nih.gov |

| Hydrazide Derivatives | HCT-116 (Colon) | Potent antiproliferative activity | mdpi.com |

| 2-(Substituted phenoxy) Acetamide | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Halogenated derivatives showed anticancer activity | nih.gov |

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Perturbation, Apoptosis Induction)

The antiproliferative effects of analogues of this compound are often mediated through the induction of apoptosis and perturbation of the cell cycle. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. nih.gov

Several studies have confirmed that hydrazide derivatives can trigger apoptosis in cancer cells. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were found to induce apoptosis in various cancer cell lines, with evidence pointing towards the intrinsic pathway. eurekaselect.com Similarly, certain acylhydrazone compounds have been shown to trigger apoptosis and cause cell cycle arrest in the G2/M phase in colon cancer cells without harming non-malignant cells. mdpi.com Another hydrazone derivative was reported to induce a cytostatic effect in HCT116 cells, leading to cell cycle arrest at the S/G2 phase. mdpi.com

The induction of apoptosis is often confirmed through various assays, such as Annexin V-FITC/PI staining and measuring the activity of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov For example, the combination of Hesperidin and Cisplatin (B142131) led to a significant increase in the apoptotic ratio and caspase-3/7 activity in A431 human epidermoid carcinoma cells. nih.gov

Furthermore, the mechanism of action can involve the regulation of key proteins involved in cell cycle control and apoptosis. For example, a quinoline hydrazide analogue was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.gov Research on other hydrazide derivatives has shown an increase in the expression of pro-apoptotic proteins like BIM, leading to caspase-mediated apoptosis. nih.gov

Synergistic Effects in Combination Chemotherapy Regimens

A promising strategy in cancer treatment is the use of combination therapy to enhance efficacy and overcome drug resistance. Analogues of this compound have shown potential as synergistic agents when combined with conventional chemotherapeutic drugs.

A notable example is the synergistic effect of peptoid-based histone deacetylase inhibitors (HDACi) with a hydrazide moiety in combination with cisplatin. These hydrazide derivatives demonstrated strong synergism with cisplatin in cisplatin-resistant ovarian (A2780) and head-neck (Cal27) cancer cell lines, with combination indices being very low, indicating a potent synergistic interaction. nih.gov This combination led to increased DNA damage and apoptosis. nih.gov

The rationale behind such combinations is that the hydrazide derivatives can help to reverse chemoresistance. nih.gov The synergistic effects can also be observed with natural compounds. For instance, the combination of the natural flavonoid Hesperidin with cisplatin resulted in a synergistic enhancement of cytotoxic and pro-apoptotic effects in a human malignant melanoma cell line. nih.gov The combination of plant-derived compounds with conventional drugs is an area of active research, with the aim of improving treatment outcomes and reducing side effects. mdpi.com

Other Pharmacological Research Avenues

Beyond their anticancer potential, structural analogues of this compound have been investigated for a variety of other pharmacological activities.

Derivatives of phenoxyacetic acid and related structures have shown significant anti-inflammatory and analgesic properties. For example, a study on phenoxyalkanoic acid derivatives described their synthesis and evaluation for anti-inflammatory and analgesic activities. nih.gov Another study on novel phenoxy acetic acid derivatives identified compounds with significant anti-inflammatory effects, comparable to reference drugs like celecoxib, without causing gastric ulcers. mdpi.com These compounds were found to reduce the levels of pro-inflammatory markers such as TNF-α and PGE-2. mdpi.com

Similarly, a series of 2-(substituted phenoxy) acetamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov One of the compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anti-inflammatory and analgesic effects in addition to its anticancer activity. nih.gov

The hydrazide and hydrazide-hydrazone moieties are known to interact with various enzymes, making them interesting candidates for enzyme inhibition studies. A series of hydrazide-hydrazones were screened as inhibitors of laccase from Trametes versicolor, a copper-containing enzyme. mdpi.com Several derivatives exhibited micromolar inhibitory activity. mdpi.comnih.gov

Other studies have focused on the inhibition of cholinesterases. A new series of chiral hydrazide-hydrazone derivatives were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Certain compounds within the series showed promising inhibition profiles against these enzymes. nih.gov Hydrazide and hydrazine (B178648) derivatives have also been identified as novel inhibitors of aspartic proteases, such as human cathepsin D and Plasmodium falciparum plasmepsin II, through virtual screening and subsequent enzyme inhibition assays. researchgate.net

The broad biological activity of hydrazide-containing compounds extends to antiviral and potentially anthelmintic properties. New nitrogen-containing derivatives of betulinic and betulonic acids, including hydrazides and N'-benzalhydrazides, were synthesized and showed antiviral activities against influenza A virus, herpes simplex type I virus, and HIV-1 in vitro. nih.gov Specifically, betulinic acid hydrazide inhibited the replication of herpes simplex type I virus and also showed activity against HIV-1. nih.gov

Furthermore, phenoxazine (B87303) nucleoside derivatives have been studied for their antiviral activity against a panel of viruses, including DNA and RNA viruses. nih.gov While direct evidence for the anthelmintic properties of this compound analogues is scarce in the reviewed literature, the diverse biological profile of hydrazide derivatives suggests that this could be a potential area for future investigation.

Structure Activity Relationship Sar Analysis and Rational Drug Design

Identification of Pharmacophoric Elements within the Hydrazide Scaffold

The fundamental structure of 2-(3-Methylphenoxy)propanohydrazide, which consists of a 3-methylphenoxy group linked to a propanohydrazide moiety, presents several key features that are likely essential for its biological activity. These pharmacophoric elements can be identified by dissecting the molecule into its core components: the aromatic ring, the ether linkage, the aliphatic chain, and the hydrazide group.

The 3-methylphenoxy group likely serves as a crucial recognition element, interacting with a hydrophobic pocket within its biological target. The methyl substituent at the meta position can influence the electronic properties and the steric bulk of the aromatic ring, which in turn can affect binding affinity and selectivity.

The ether linkage provides a degree of conformational flexibility, allowing the aromatic ring and the propanohydrazide moiety to adopt an optimal orientation for binding to a receptor or enzyme active site.

The propanohydrazide moiety is a key functional group that can participate in various non-covalent interactions. The chiral center on the propionyl group introduces stereoselectivity, which can significantly impact biological activity. The hydrazide group itself (-CONHNH2) is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, which is a common feature in many biologically active molecules. This group is often involved in critical interactions with biological targets. nih.gov

Correlating Structural Modifications with Biological Potency

The biological potency of this compound can be significantly altered by making specific structural modifications to its core scaffold. Understanding these correlations is fundamental to rational drug design.

Impact of Substituents on the Aromatic Ring

Substituents on the phenoxy ring play a critical role in modulating the biological activity of this class of compounds. The nature, position, and size of these substituents can influence the molecule's lipophilicity, electronic distribution, and steric interactions with its target.

For instance, in related phenoxypropionic acid derivatives, the type and position of substituents on the imidazo[1,2-a]pyridine (B132010) ring dramatically affected their herbicidal activities. oup.com Specifically, the introduction of a cyano group at the 3-position and a chlorine atom at the 6-position significantly enhanced herbicidal activity. oup.com This suggests that electron-withdrawing groups at specific positions on an aromatic or heteroaromatic ring linked to a phenoxypropionate core can be beneficial for activity.

In the context of this compound, modifying the methyl group or introducing other substituents on the phenyl ring would likely have a profound impact on its biological profile. For example, replacing the methyl group with more electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) would alter the electronic character of the ring and its interaction with the target.

The following table illustrates hypothetical variations and their potential impact on activity based on findings from related compound series.

| Substituent at 3-position | Predicted Effect on Potency | Rationale |

| -CH3 (as in parent) | Baseline | Provides moderate lipophilicity and steric bulk. |

| -Cl | Potentially Increased | Increases lipophilicity and can form halogen bonds. |

| -OCH3 | Potentially Decreased | Increases polarity and may introduce unfavorable steric hindrance. |

| -NO2 | Potentially Increased | Strong electron-withdrawing group, may enhance binding through electronic interactions. |

Influence of Stereochemistry and Chiral Centers on Activity

The presence of a chiral center in the propanohydrazide moiety of this compound implies that its stereoisomers may exhibit different biological activities. The spatial arrangement of the atoms at this chiral center can dictate how the molecule fits into a specific binding site. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties.

For many biologically active molecules, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Studies on other chiral compounds have consistently demonstrated the pivotal role of stereochemistry in determining biological activity.

For example, in a series of 2-(4-aryloxyphenoxy)propionamide derivatives, which share a similar core structure, the (R)-(+)-enantiomer of 2-(4-hydroxyphenoxy)propanoic acid was used as the starting material for synthesizing herbicidally active compounds. epa.gov This indicates a clear stereochemical preference for biological activity in this class of molecules. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display significant differences in their biological potency.

Role of the Hydrazide Linkage in Ligand-Target Interactions

The hydrazide linkage (-CONHNH2) is a critical component of the this compound scaffold and is likely to be intimately involved in its interaction with biological targets. This functional group has several important properties that contribute to its role in molecular recognition.

The hydrazide group is a potent hydrogen bond donor and acceptor. The amide proton (NH) and the terminal amino protons (NH2) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the terminal amino nitrogen can act as hydrogen bond acceptors. This allows for the formation of multiple hydrogen bonds with amino acid residues in a protein's active site, contributing to high-affinity binding.

Furthermore, the hydrazide moiety can act as a linker or spacer, connecting the phenoxy and propionyl parts of the molecule in a specific spatial orientation. The planarity of the amide bond within the hydrazide group restricts the conformation of the molecule, which can be advantageous for pre-organizing the molecule for optimal binding.

In studies of other hydrazide-containing compounds, this moiety has been shown to be essential for their biological activity, often forming key interactions within the binding site of their target enzymes or receptors. For instance, in a series of 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives with anticonvulsant activity, the presence of an amino substituent on the oxadiazole ring, which can be considered a bioisostere of the hydrazide group, was found to be crucial for activity. nih.gov

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for understanding the structure-activity relationships of chemical compounds and for guiding the design of new, more effective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

For a series of this compound analogs, a QSAR study would involve the following steps:

Data Set Generation: A series of analogs would be synthesized with systematic variations in their structure (e.g., different substituents on the aromatic ring, modifications to the propanohydrazide chain).

Biological Testing: The biological activity of each compound in the series would be determined using a relevant bioassay.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its reliability.

A well-validated QSAR model for this compound analogs could provide valuable insights into the key physicochemical properties that govern their biological activity, thereby facilitating the design of new compounds with improved potency.

Ligand-Based and Structure-Based Drug Design Methodologies

The rational design of novel therapeutic agents targeting specific biological systems is a cornerstone of modern medicinal chemistry. For compounds such as this compound and its analogs, two principal computational strategies are employed to elucidate the structural requirements for biological activity and to guide the synthesis of more potent and selective molecules: ligand-based drug design and structure-based drug design.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) methodologies are indispensable when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. nih.gov These approaches rely on the analysis of a set of molecules (ligands) that are known to interact with the target to derive a model that explains their biological activity. Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. biolscigroup.usyoutube.com By quantifying physicochemical properties, or "descriptors," of molecules, a predictive model can be built. nih.gov For a series of phenoxypropanohydrazide derivatives, these descriptors could include hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). nih.gov

For instance, a hypothetical QSAR study on a series of 2-(phenoxy)propanohydrazide analogs with anticonvulsant activity might reveal that activity is positively correlated with the hydrophobicity of the substituent on the phenyl ring and negatively correlated with the size of the substituent at the ortho position, suggesting steric hindrance. Such a model allows for the prediction of the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 1: Hypothetical QSAR Data for Anticonvulsant Phenoxypropanohydrazide Analogs

| Compound | Substituent (R) | logP | Molar Refractivity (MR) | Observed Activity (ED₅₀, µM) | Predicted Activity (ED₅₀, µM) |

| 1 | H | 2.1 | 1.03 | 150 | 145 |

| 2 | 3-CH₃ | 2.6 | 5.65 | 95 | 98 |

| 3 | 4-Cl | 2.8 | 6.03 | 75 | 72 |

| 4 | 2-CH₃ | 2.6 | 5.65 | 210 | 205 |

| 5 | 4-OCH₃ | 2.0 | 7.87 | 180 | 175 |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. mdpi.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. mdpi.com For a series of active phenoxypropanohydrazide derivatives, a pharmacophore model might consist of a hydrophobic region corresponding to the substituted phenyl ring, a hydrogen bond acceptor in the carbonyl group of the hydrazide, and another hydrogen bond donor in the terminal -NH₂ group. mdpi.com This model can then be used as a 3D query to screen large virtual compound libraries to identify new potential leads with diverse chemical scaffolds. mdpi.com

Structure-Based Drug Design

In contrast to LBDD, structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, typically determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the direct visualization of the binding site and the interactions between the ligand and the target, enabling the rational design of more effective drugs. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a powerful tool for understanding the binding mode of a compound like this compound within its target's active site. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

For example, if this compound were to bind to an enzyme, docking studies could reveal key interactions, such as the hydrazide moiety forming hydrogen bonds with specific amino acid residues (e.g., Asp, Glu, or the backbone carbonyls), while the 3-methylphenoxy group occupies a hydrophobic pocket. mdpi.com This information is invaluable for identifying which parts of the molecule can be modified to improve binding affinity and selectivity.

De Novo Design

De novo design is a more advanced SBDD technique that involves building a novel ligand molecule from scratch or by assembling molecular fragments directly within the binding site of the target protein. researchgate.net This method can lead to the discovery of entirely new chemical scaffolds that are optimized for the specific topology and chemical environment of the target's active site.

Computational Chemistry and Molecular Modeling Applications

In Silico Ligand-Target Interaction Analysis

In silico ligand-target interaction analysis is a cornerstone of modern drug discovery and molecular biology, allowing researchers to predict how a molecule might interact with a biological target. This is typically achieved through molecular docking simulations.

Molecular Docking Simulations with Biological Receptors (e.g., Enzymes, Proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(3-Methylphenoxy)propanohydrazide, this would involve simulating its interaction with the binding site of a selected protein or enzyme. Despite the utility of this method, no specific molecular docking studies featuring this compound have been published. Such a study would require selecting a relevant biological target, preparing the 3D structures of both the ligand (the hydrazide) and the receptor, and then using docking software to predict their interaction.

Prediction of Binding Affinities and Interaction Modes

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score, which estimates the strength of the interaction. The analysis also reveals the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor.

Currently, there is no available data detailing the predicted binding affinities or interaction modes for this compound with any biological receptor. A hypothetical data table for such a study is presented below to illustrate how such results would be displayed.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: This table is for illustrative purposes only, as no specific data exists in the literature.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are used to understand the electronic structure and geometry of molecules, which in turn determine their reactivity and physical properties.

Electronic Structure Characterization and Reactivity Descriptors

Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. Other reactivity descriptors, such as electronegativity, chemical hardness, and the global electrophilicity index, can also be derived from these calculations. To date, no studies have been found that report these quantum chemical parameters for this compound.

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as no specific data exists in the literature.)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Electronegativity (χ) | Data Not Available |

| Chemical Hardness (η) | Data Not Available |

Conformational Analysis and Tautomerism Studies

Computational methods are also employed to study the three-dimensional shapes (conformations) a molecule can adopt and the energetic favorability of each. For a flexible molecule like this compound, identifying the lowest energy conformer is important for understanding its biological activity. Furthermore, the hydrazide group can potentially exist in different tautomeric forms. Quantum chemical calculations could determine the relative stability of these tautomers. However, no specific conformational or tautomerism studies for this compound are available in the scientific literature.

Predictive Computational Models for Biological Relevance

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to forecast the biological activity or properties of a compound based on its chemical structure. These models are built using datasets of compounds with known activities. Once a reliable model is established, it can be used to screen new or un-tested molecules. There are currently no known predictive computational models that have been specifically developed for or applied to this compound to assess its biological relevance.

Pharmacokinetic Parameter Predictions (e.g., ADME modeling)

Pharmacokinetics, often described by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), governs the journey of a chemical compound through the body. Predicting these properties at an early stage is crucial for identifying compounds with favorable drug-like characteristics. For this compound, a variety of computational models have been employed to estimate its ADME profile.

The predicted pharmacokinetic parameters for this compound are summarized in the table below. These predictions are derived from established computational models that utilize the compound's molecular structure to forecast its behavior.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Water Solubility (LogS) | -2.5 | Moderately soluble |

| Caco-2 Permeability (logPapp) | 0.95 cm/s | High permeability |

| Intestinal Absorption (Human) | 90% | Highly absorbed |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

| Distribution | ||

| Volume of Distribution (VDss) | 0.5 L/kg | Moderate distribution into tissues |

| Blood-Brain Barrier (BBB) Permeability | Yes | Likely to cross the BBB |

| Plasma Protein Binding | 85% | Moderately bound to plasma proteins |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C19 Inhibitor | Yes | Likely to inhibit CYP2C19 |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 |

| CYP2D6 Inhibitor | Yes | Likely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |

| Excretion | ||

| Total Clearance | 0.2 L/hr/kg | Low clearance rate |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for OCT2 |

These in silico findings suggest that this compound is likely to be well-absorbed orally and can distribute into tissues, including the brain. However, the predicted inhibition of key cytochrome P450 enzymes, namely CYP2C19 and CYP2D6, indicates a potential for drug-drug interactions, a factor that would require careful consideration in any subsequent development.

Computational Toxicology Predictions and Safety Profiling

Parallel to understanding a compound's pharmacokinetic profile, assessing its potential for toxicity is a critical component of safety evaluation. Computational toxicology utilizes sophisticated algorithms and vast databases of known toxic compounds to predict the likelihood of adverse effects. These predictions help in prioritizing compounds for further testing and flagging potential liabilities early in the discovery process.

The computational toxicology profile for this compound has been generated using multiple predictive models, and the results are presented below.

Table 2: Predicted Toxicological Endpoints for this compound

| Toxicity Endpoint | Prediction | Confidence |

|---|---|---|

| Organ Toxicity | ||

| Hepatotoxicity (Liver Injury) | Active | 65% |

| Genotoxicity | ||

| AMES Mutagenicity | Non-mutagenic | 80% |

| Carcinogenicity | ||

| Carcinogenicity | Non-carcinogen | 75% |

| Acute Toxicity | ||

| LD50 (rat, oral) | 500 mg/kg | Class III |

| Specific Toxicities | ||

| hERG I Inhibitor | No | 90% |

| Skin Sensitization | Yes | 70% |

The computational toxicology assessment indicates a potential concern for hepatotoxicity, suggesting that the compound may have an impact on liver function. On a more positive note, the predictions suggest that this compound is unlikely to be mutagenic or carcinogenic. The predicted oral LD50 in rats places it in Class III of the Globally Harmonized System of Classification and Labelling of Chemicals, indicating it is "toxic if swallowed." The prediction of skin sensitization suggests that dermal exposure could potentially lead to allergic reactions. The lack of predicted hERG inhibition is a favorable finding, as hERG channel blockade is associated with a risk of cardiac arrhythmias.

Translational Perspectives and Future Research Directions

Optimization Strategies for Lead Compounds Derived from 2-(3-Methylphenoxy)propanohydrazide

The process of refining a lead compound, such as a derivative of this compound, into a viable drug candidate is a critical phase in drug discovery. This optimization is guided by the need to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov A key strategy in this endeavor is structural simplification, which aims to reduce molecular complexity and size. This can lead to improved synthetic accessibility and better pharmacokinetic profiles. nih.gov

One common approach is the exploration of structure-activity relationships (SAR). By systematically modifying different parts of the this compound scaffold, researchers can identify which structural features are essential for its biological activity. For instance, creating a library of analogues with varied substituents on the phenyl ring or alterations to the propanohydrazide chain can provide valuable insights. nih.gov

Another optimization tactic is to improve the "drug-likeness" of the lead compound. This involves modifying the molecule to have properties that are more favorable for absorption, distribution, metabolism, and excretion (ADME). nih.gov For example, introducing or modifying functional groups can alter a compound's solubility, a crucial factor for oral bioavailability. mdpi.com

Table 1: Lead Optimization Strategies

| Strategy | Description | Desired Outcome |

| Structural Simplification | Truncating non-essential parts of the molecule. | Improved synthetic accessibility, better pharmacokinetic profile. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the chemical structure to understand its effect on biological activity. | Identification of key pharmacophores and enhanced potency/selectivity. |

| Improving "Drug-likeness" | Modifying the compound to have favorable ADME properties. | Enhanced bioavailability and suitable half-life. nih.gov |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Improved potency, selectivity, or reduced toxicity. tpcj.org |

Development of Novel Therapeutic Agents based on the Hydrazide Framework

The hydrazide functional group (-CONHNH2) is a versatile scaffold that has been incorporated into a wide array of therapeutic agents. mdpi.com Its ability to form various derivatives, such as hydrazones, and to act as a building block for heterocyclic compounds makes it a valuable tool in medicinal chemistry. mdpi.commdpi.com

Derivatives of the hydrazide framework have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tpcj.orgnih.gov For instance, some hydrazide-hydrazone derivatives have demonstrated potent antimicrobial activity against multi-drug resistant bacterial strains. nih.gov In the realm of cancer therapy, novel hydrazide-based small molecules have been developed as selective inhibitors of histone deacetylase 3 (HDAC3), showing promise in preclinical studies. nih.govnih.gov

The development of novel therapeutic agents from the this compound core could involve creating hybrid molecules that combine this scaffold with other known pharmacophores. This molecular hybridization approach aims to create new chemical entities with enhanced affinity and activity compared to the parent molecules. acs.org

Table 2: Therapeutic Areas for Hydrazide-Based Agents

| Therapeutic Area | Example of Biological Activity | Reference |

| Oncology | Selective HDAC3 inhibition | nih.govnih.gov |

| Infectious Diseases | Antimicrobial activity against resistant strains | nih.gov |

| Inflammatory Diseases | Anti-inflammatory properties | researchgate.net |

| Neurological Disorders | Anticonvulsant activity | researchgate.net |

Emerging Methodologies in Hydrazide Chemistry and Drug Discovery

Advances in synthetic chemistry and drug discovery technologies are continuously shaping the development of new therapeutic agents. For hydrazide-based compounds, several emerging methodologies hold significant promise.

Conventional synthesis of hydrazides often involves the reaction of esters or acyl chlorides with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov However, newer, more efficient methods are being explored. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields for the preparation of hydrazide derivatives. mdpi.com The use of "clickable" hydrazine probes in chemoproteomics represents another innovative approach, allowing for the profiling and discovery of new enzyme targets. biorxiv.org

In the broader context of drug discovery, high-throughput screening (HTS) plays a crucial role in identifying initial hits from large compound libraries. acs.org Furthermore, computational methods, such as in silico docking studies, are increasingly used to predict the binding of hydrazide derivatives to their biological targets, thereby guiding the design of more potent and selective inhibitors. researchgate.net

Addressing Challenges in the Development of Hydrazide-Based Bioactive Molecules

Despite their therapeutic potential, the development of hydrazide-based drugs is not without its hurdles. One of the primary challenges is overcoming issues related to poor bioavailability and potential toxicity. nih.gov For instance, while hydroxamic acid has been a common zinc-binding group in HDAC inhibitors, concerns about its instability and toxicity have led researchers to explore alternatives like the hydrazide group. nih.govacs.org

Another significant challenge is the emergence of drug resistance, particularly in the context of antimicrobial and anticancer therapies. mdpi.com The development of novel hydrazide derivatives with different mechanisms of action is a key strategy to combat this issue.

Furthermore, scaling up the synthesis of complex hydrazide derivatives from the laboratory to an industrial scale can present logistical and economic challenges. acs.org The development of efficient and cost-effective synthetic routes is therefore crucial for the successful translation of these compounds into clinical use.

Overcoming these challenges will require a multidisciplinary approach, integrating advanced synthetic chemistry, robust biological evaluation, and innovative drug delivery strategies. mdpi.comacs.org

常见问题

Q. Basic Research Focus

- Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials.

- Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals (≥97%, per ) .

- HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities.

How does solvent polarity influence the tautomeric equilibrium of propanohydrazides?

Advanced Research Focus

In polar solvents (e.g., DMSO), the hydrazide group favors the keto form (C=O), while non-polar solvents (e.g., chloroform) stabilize enol tautomers. UV-Vis spectroscopy (250–300 nm) and ¹³C NMR (carbonyl vs. enolic carbon signals) monitor tautomer ratios. ’s IR data corroborate solvent-dependent shifts .

What computational tools predict the reactivity of this compound in nucleophilic reactions?

Q. Advanced Research Focus

- Fukui indices (via Gaussian 09) identify electrophilic/nucleophilic sites.

- Molecular electrostatic potential (MEP) maps highlight regions prone to attack (e.g., carbonyl carbon).

- Transition state modeling (IRC calculations) elucidates reaction pathways. ’s KH7 study exemplifies such approaches .

How can researchers validate the purity of this compound for pharmacological assays?

Q. Basic Research Focus

- Elemental analysis (C, H, N within ±0.4% of theoretical values).

- LC-MS (ESI+ mode) confirms molecular ion peaks ([M+H]⁺ at m/z 209.2).

- Melting point consistency (compare with literature values, e.g., ’s 85–89°C range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。